(+)-Osbeckic acid natural source and isolation
(+)-Osbeckic acid natural source and isolation
An In-depth Technical Guide to the Natural Sources and Isolation of (+)-Osbeckic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources of (+)-Osbeckic acid and detailed methodologies for its isolation and purification. The information is compiled to assist researchers in obtaining this vasorelaxant compound for further study and drug development.
Natural Sources of (+)-Osbeckic Acid
(+)-Osbeckic acid is a naturally occurring furan-carboxylic acid. It has been isolated from several plant species, offering various sources for its extraction. The primary documented natural sources include:
-
Osbeckia aspera : The leaves of this plant are a known source of (+)-Osbeckic acid.[1]
-
Tartary Buckwheat (Fagopyrum tataricum) : This plant is another significant source from which (+)-Osbeckic acid has been isolated.[1][2][3]
-
Osbeckia octandra : This species of Osbeckia also contains (+)-Osbeckic acid.[4]
Isolation of (+)-Osbeckic Acid from Osbeckia aspera
A common approach to isolating (+)-Osbeckic acid involves a multi-step process of extraction, solvent partitioning, and chromatography. The following sections detail the experimental protocols and quantitative data associated with this process.
Data Presentation
The following tables summarize the quantitative data for the purification of (+)-Osbeckic acid from 1 kg of dried Osbeckia aspera leaves. These values are illustrative and can vary based on the specific plant material and experimental conditions.[1]
Table 1: Extraction and Solvent Partitioning Yields [1]
| Step | Parameter | Value |
| Initial Extraction | Starting Plant Material (dried leaves) | 1000 g |
| Extraction Solvent | 80% Aqueous Acetone (B3395972) | |
| Crude Extract Yield | 150 g | |
| Solvent Partitioning | Ethyl Acetate (B1210297) Fraction | 45 g |
| n-Butanol Fraction | 30 g | |
| Aqueous Fraction | 75 g |
Table 2: Column Chromatography Purification Summary [1]
| Chromatography Step | Stationary Phase | Mobile Phase System | Fraction Volume | Target Fractions | Yield of Semi-Pure (+)-Osbeckic Acid | Purity (by HPLC) |
| Silica (B1680970) Gel Column | Silica Gel (60-120 mesh) | Hexane (B92381):Ethyl Acetate (gradient) | 20 mL | 85-92 | 5 g | ~70% |
| Sephadex LH-20 | Sephadex LH-20 | Methanol | 10 mL | 15-20 | 1.2 g | ~90% |
Experimental Protocols
-
Collection and Authentication : Fresh leaves of Osbeckia aspera should be collected and botanically authenticated.
-
Washing and Drying : The leaves are washed with distilled water to remove debris and then dried in a shade oven at 40-50°C for 48-72 hours until a constant weight is achieved.[1]
-
Grinding : The dried leaves are ground into a coarse powder using a laboratory blender.[1]
This protocol describes a solid-liquid extraction method to obtain the crude extract.
-
Materials :
-
Dried and powdered Osbeckia aspera leaves
-
80% Acetone in distilled water (v/v)
-
Erlenmeyer flasks or beakers
-
Orbital shaker
-
Filter paper (Whatman No. 1)
-
Rotary evaporator
-
-
Procedure :
-
Macerate the powdered plant material (1 kg) in 80% aqueous acetone (5 L) in a large flask.[1]
-
Agitate the mixture on an orbital shaker at room temperature for 24 hours.[1]
-
Filter the mixture through Whatman No. 1 filter paper.[1]
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.
-
Materials :
-
Crude aqueous acetone extract
-
Distilled water
-
n-Hexane
-
Ethyl acetate
-
n-Butanol
-
Separatory funnel
-
-
Procedure :
-
Suspend the crude extract (150 g) in distilled water (1 L).[1]
-
Transfer the suspension to a large separatory funnel.
-
Perform successive extractions with n-hexane (3 x 500 mL) to remove nonpolar compounds. The n-hexane fractions are typically discarded.[1]
-
Subsequently, extract the aqueous layer with ethyl acetate (3 x 500 mL). (+)-Osbeckic acid is expected to partition into the ethyl acetate fraction.[1]
-
Finally, extract the remaining aqueous layer with n-butanol (3 x 500 mL).[1]
-
Concentrate the ethyl acetate and n-butanol fractions separately using a rotary evaporator. The ethyl acetate fraction is the primary source for the next stage of purification.[1]
-
A multi-step chromatographic approach is employed for the isolation of pure (+)-Osbeckic acid.
-
Silica Gel Column Chromatography :
-
The concentrated ethyl acetate fraction is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.
-
The column is eluted with a gradient of hexane and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the target compound are pooled and concentrated.
-
-
Sephadex LH-20 Column Chromatography :
-
The semi-pure fraction from the silica gel column is further purified using a Sephadex LH-20 column.
-
The column is eluted with methanol.
-
Fractions are collected and monitored.
-
Fractions containing pure (+)-Osbeckic acid are combined and concentrated to yield the final product.
-
Isolation of (+)-Osbeckic Acid from Tartary Buckwheat
An alternative method for obtaining (+)-Osbeckic acid is from a rutin-free Tartary Buckwheat extract.[2] While a detailed step-by-step protocol is not fully provided in the cited literature, the general workflow is as follows:
-
Extraction & Fractionation : An acidic fraction is obtained from a rutin-free Tartary Buckwheat extract.[2]
-
Chromatographic Separation : This acidic fraction is then subjected to reversed-phase high-performance liquid chromatography (HPLC) for separation.[2]
-
Analysis and Identification : Prominent peaks from the HPLC separation are collected and analyzed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to determine their chemical structures and identify (+)-Osbeckic acid.[2]
Visualization of Isolation Workflow
The following diagram illustrates the general workflow for the isolation of (+)-Osbeckic acid from a natural source.
